molecular formula C10H14ClN3O B1488265 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine CAS No. 1696691-77-6

4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine

Cat. No. B1488265
CAS RN: 1696691-77-6
M. Wt: 227.69 g/mol
InChI Key: ZQTZEKAZUJYHMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Molecular Structure Analysis

The molecular formula of CMMP is C9H12ClN3O, and its molecular weight is 213.66 .


Chemical Reactions Analysis

In a study, catalytic protodeboronation of pinacol boronic esters was reported, which utilized a radical approach . This could potentially be related to the chemical reactions involving CMMP.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Radiolabeled Compounds : A study detailed the synthesis of a radiolabeled antihypertensive compound, showcasing the process of labeling and synthesis techniques applicable to pyrimidine derivatives for pharmaceutical research (Czeskis, 2004).
  • Intermediate in Anticancer Drug Synthesis : Another study reported the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the synthetic anticancer drug dasatinib, highlighting its role in pharmaceutical development (Guo Lei-ming, 2012).

Molecular Structure Analysis

  • DFT and Molecular Docking Studies : Research involving DFT (Density Functional Theory), molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR explored the molecular structure of a related pyrimidine compound, emphasizing its potential as an antihypertensive agent and providing insights into its chemical and biological activity (S. Aayisha et al., 2019).

Material Science and Chemistry

  • Non-Covalent Interaction Analysis : A study on non-covalent interactions in pyrimidine derivatives synthesized thioureas and analyzed their molecular structures, providing valuable information for the design of new materials and pharmaceuticals (Yu Zhang et al., 2018).
  • Hydrogen Bonding and Crystal Structures : Investigations into hydrogen bonding in pyrimidine derivatives have elucidated their crystal structures and potential for forming specific molecular arrangements, contributing to our understanding of solid-state chemistry (C. Glidewell et al., 2003).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .

Mode of Action

4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine interacts with its target, the α-amylase enzyme, by inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase by 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine affects the carbohydrate digestion pathway . By reducing α-amylase activity, the breakdown of complex carbohydrates into glucose is slowed down, which in turn slows down the increase in blood glucose levels after a meal .

Pharmacokinetics

The compound’s low molecular weight is noted, which could potentially enhance its bioavailability .

Result of Action

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine, with IC50 values in the 0.252–0.281 mM range . It also significantly inhibited the migration and invasion abilities of 4T1 cells after treatment .

properties

IUPAC Name

4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-3-8(6-14)15-2/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTZEKAZUJYHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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